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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)oxirane

Cat. No.: B1220430

A detailed analysis for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of 2-(4-Nitrophenyl)oxirane in relation to its synthetic
precursors, 4-nitrobenzaldehyde and trimethylsulfonium iodide.

This guide provides an objective comparison of the spectroscopic properties of the epoxide, 2-
(4-Nitrophenyl)oxirane, with its precursors, 4-nitrobenzaldehyde and trimethylsulfonium
iodide. The formation of the oxirane ring and the electronic changes upon conversion are
clearly delineated through a comparative analysis of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data. Detailed experimental
protocols for the synthesis and spectroscopic analyses are also provided to support
reproducibility and further investigation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2-(4-
Nitrophenyl)oxirane and its precursors.

Table 1: *H NMR Spectroscopic Data (o, ppm)
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Aromatic Aldehyde/Oxir  Methyl
Compound Solvent
Protons ane Protons Protons
4-
Nitrobenzaldehy 8.40 (d), 8.11(d) 10.18(s) - CDCls
de
Trimethylsulfoniu
_ - - 2.9 (s) DMSO-ds
m lodide
2-(4-
_ _ ~3.9 (dd), ~3.2
Nitrophenyloxira  ~8.2 (d), ~7.5 (d) - CDCls
(dd), ~2.8 (dd)
ne

Table 2: 13C NMR Spectroscopic Data (o, ppm)

Aromatic Aldehyde/Oxir  Methyl
Compound Solvent
Carbons ane Carbons Carbons
4-
] 151.1, 139.5,
Nitrobenzaldehy 1914 - CDCls
130.6, 124.3
de
Trimethylsulfoniu
_ - - 25.5 DMSO-ds
m lodide
2-(4-
_ _ ~148, ~146, B
Nitrophenyl)oxira 52, 46 - Not specified
~126, ~124
ne

Table 3: IR Spectroscopic Data (v, cm™1)
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NO2 Stretch . C-0-C
Compound C=0 Stretch C-H (Aromatic) .
(asym, sym) (epoxide)

4-
Nitrobenzaldehy ~1700 ~1530, ~1350 ~3100 -
de

Trimethylsulfoniu

m lodide

2-(4-
Nitrophenyl)oxira - ~1520, ~1345 ~3080
ne

~1250, ~900,
~830

Table 4: UV-Vis Spectroscopic Data (Amax, nm)

Compound Amax Solvent
4-Nitrobenzaldehyde 265 Ethanol
Trimethylsulfonium lodide Not applicable

2-(4-Nitrophenyl)oxirane ~270-280 (estimated) Not specified

Experimental Protocols

Synthesis of 2-(4-Nitrophenyl)oxirane via Corey-
Chaykovsky Reaction

This procedure outlines the synthesis of 2-(4-nitrophenyl)oxirane from 4-nitrobenzaldehyde
and trimethylsulfonium iodide, based on the Corey-Chaykovsky reaction.

Materials:
e 4-Nitrobenzaldehyde
e Trimethylsulfonium iodide

e Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
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Dimethyl sulfoxide (DMSO), anhydrous

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

To a solution of trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO, add sodium
hydride (1.1 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

Stir the resulting mixture at room temperature for approximately 30-45 minutes to form the
sulfur ylide (dimethylsulfonium methylide).

In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMSO.

Slowly add the solution of 4-nitrobenzaldehyde to the freshly prepared sulfur ylide solution at
room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically
complete within a few hours.

Upon completion, quench the reaction by the slow addition of water.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

Purify the crude 2-(4-nitrophenyl)oxirane by column chromatography on silica gel or by
recrystallization.
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Spectroscopic Analysis Protocols

NMR Spectroscopy:
e 1H and 3C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.
o Samples are dissolved in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).

o Chemical shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

IR Spectroscopy:
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

e Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR)
accessory.

 Liquid samples are analyzed as thin films between NaCl or KBr plates.

e Frequencies are reported in wavenumbers (cm™1).

UV-Vis Spectroscopy:

o UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.

e Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or
acetonitrile).

e The wavelength of maximum absorbance (Amax) is reported in nanometers (nm).

Spectroscopic Comparison and Interpretation

The spectroscopic data reveals significant changes that occur during the conversion of 4-
nitrobenzaldehyde to 2-(4-nitrophenyl)oxirane.

e 1H NMR: The most notable change is the disappearance of the characteristic aldehyde
proton singlet of 4-nitrobenzaldehyde at around 10.18 ppm.[1] In its place, the spectrum of 2-
(4-nitrophenyl)oxirane shows a set of signals in the 2.5-4.0 ppm region, which are
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characteristic of the protons on the oxirane ring. The aromatic protons of the product are also
shifted compared to the starting material due to the change in the electronic environment.

e 13C NMR: The carbonyl carbon signal of 4-nitrobenzaldehyde at approximately 191.4 ppm is
absent in the product's spectrum.[2] This is replaced by two new signals for the oxirane ring
carbons at around 52 and 46 ppm. The upfield shift of these carbons is a hallmark of the
three-membered ring structure.

e IR Spectroscopy: The strong carbonyl (C=0) stretching vibration of 4-nitrobenzaldehyde at
roughly 1700 cm~1 is absent in the spectrum of 2-(4-nitrophenyl)oxirane.[3][4][5][6] Instead,
new characteristic peaks for the epoxide C-O-C stretching appear in the fingerprint region,
typically around 1250, 900, and 830 cm~1. The strong symmetric and asymmetric stretches
of the nitro group (NO2) are present in both the precursor and the product.

o UV-Vis Spectroscopy: 4-Nitrobenzaldehyde exhibits a maximum absorbance at
approximately 265 nm in ethanol. While specific experimental data for 2-(4-
nitrophenyl)oxirane is not readily available, it is expected to have a similar absorption
profile, likely with a slight shift in the Amax due to the alteration of the chromophore system
upon epoxidation.

Visualizing the Transformation and Analysis

To better illustrate the relationships and processes described, the following diagrams are
provided.

NaH or KOtBu

ente 4-Nitrobenzaldehyde

Corey-Chaykovsky 2-(4-Nitrophenyl)oxirane
Reaction >

Trimethylsulfonium Dimethylsulfonium
lodide Methylide

Click to download full resolution via product page

Caption: Synthetic pathway for 2-(4-Nitrophenyl)oxirane.
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Caption: Workflow for spectroscopic comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Spectroscopic Comparison of 2-(4-
Nitrophenyl)oxirane and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220430#spectroscopic-comparison-of-2-4-
nitrophenyl-oxirane-with-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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